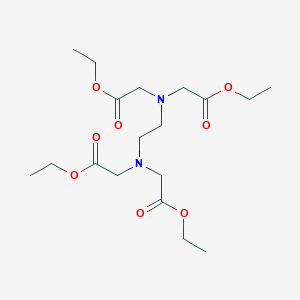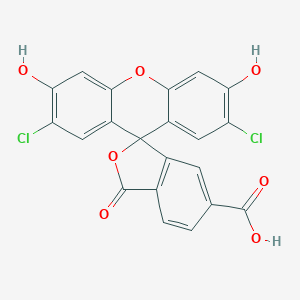![molecular formula C16H24O7 B134653 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid CAS No. 24769-56-0](/img/structure/B134653.png)
8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Vue d'ensemble
Description
This compound, also known as 8-[(1R,2R,5R)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid, has the molecular formula C16H24O7 . It is a versatile material with diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl ring with a hydroxy group and a carboxyethyl group attached. It also has an octanoic acid chain attached to the cyclopentyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.31 g/mol. It has 3 hydrogen bond donors and 7 hydrogen bond acceptors. The compound has a rotatable bond count of 11. Its exact mass and monoisotopic mass are both 334.17233211 g/mol. It has a topological polar surface area of 129 Ų. The compound has a complexity of 457 .Applications De Recherche Scientifique
Colitis-Associated Colorectal Cancer
Tetranor-PGEM has been found to be a significant biomarker in the early phase of colitis inflammation and colitis-associated colorectal cancer (CAC). The concentration of tetranor-PGEM was significantly increased in the urine of mice during both the acute phase of colitis and the carcinogenesis phase .
Cystic Fibrosis
Studies have found high but variable levels of tetranor-PGEM in persons with cystic fibrosis. It has been suggested that urinary PG level testing, including tetranor-PGEM, can be used as a biomarker of cystic fibrosis severity .
Diabetic Nephropathy
Urine levels of tetranor-PGEM are increased in patients with diabetic nephropathy . This suggests that tetranor-PGEM could potentially be used as a biomarker for this condition.
Breast Cancer
Increased urine levels of tetranor-PGEM are also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² . This indicates a potential role of tetranor-PGEM in cancer risk assessment.
Biomarker of PGE2 Biosynthesis
Tetranor-PGEM is the major urinary metabolite of PGE2 and serves as an indirect marker of PGE2 biosynthesis . It can be measured as a surrogate for tetranor-PGEM levels in urine .
Dehydration Product
Tetranor-PGAM, a dehydration product of tetranor-PGEM, can be measured as a surrogate for tetranor-PGEM levels in urine . This suggests a potential application in monitoring hydration status.
Mécanisme D'action
Tetranor-PGEM, also known as 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid, is a metabolite of prostaglandin E2 (PGE2) and has been identified as a biomarker of inflammation and cancer . This article provides a comprehensive overview of the mechanism of action of tetranor-PGEM.
Target of Action
Tetranor-PGEM is primarily a metabolite of prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in various physiological processes, including inflammation, fever, and pain perception. It acts on four different G-protein coupled receptors, namely EP1, EP2, EP3, and EP4 .
Mode of Action
Instead, it reflects the biosynthesis of PGE2 in the body . The presence of tetranor-PGEM in urine indicates the production and subsequent metabolism of PGE2 .
Biochemical Pathways
The production of tetranor-PGEM is a part of the arachidonic acid metabolic pathway. Arachidonic acid is converted into PGE2 by the cyclooxygenase enzymes COX-1 and COX-2. PGE2 is then metabolized into tetranor-PGEM, which is excreted in the urine .
Pharmacokinetics
It is known that tetranor-pgem is a major urinary metabolite of pge2 . This suggests that it is readily excreted from the body, which could impact its bioavailability.
Result of Action
The presence of tetranor-PGEM in urine is associated with various health conditions. For instance, increased levels of urinary tetranor-PGEM have been observed in patients with diabetic nephropathy . It is also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .
Action Environment
Environmental factors can influence the action of tetranor-PGEM. For example, obesity and smoking have been found to be positively associated with urinary PGE-M, a biomarker of inflammation, which includes tetranor-PGEM . This suggests that lifestyle factors can modulate the production and action of tetranor-PGEM.
Propriétés
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZCYLYLVCSNH-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947678 | |
| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetranor-PGEM | |
CAS RN |
24769-56-0 | |
| Record name | 11α-Hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11alpha-Hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024769560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





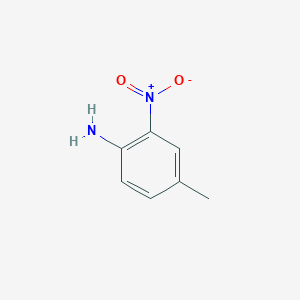
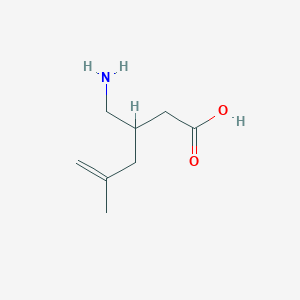



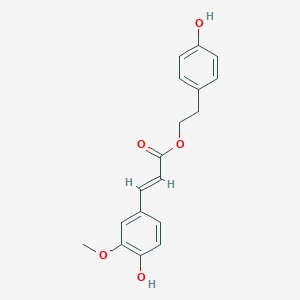
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
